molecular formula C11H12O B12662955 Benzofuran, 2,3,6-trimethyl- CAS No. 7137-22-6

Benzofuran, 2,3,6-trimethyl-

Cat. No.: B12662955
CAS No.: 7137-22-6
M. Wt: 160.21 g/mol
InChI Key: JHWKKCNDPCOCDL-UHFFFAOYSA-N
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Description

Benzofuran, 2,3,6-trimethyl- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. The presence of three methyl groups at positions 2, 3, and 6 of the benzofuran ring enhances its chemical properties and potential applications. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-trimethylbenzofuran can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed coupling reactions, is also employed in the synthesis of benzofuran derivatives .

Industrial Production Methods: Industrial production of 2,3,6-trimethylbenzofuran typically involves large-scale synthesis using efficient catalytic processes. The use of copper-mediated and palladium-catalyzed reactions is common in industrial settings due to their high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trimethylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Halogenated, nitrated, or other substituted benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,6-trimethylbenzofuran involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, some benzofuran derivatives inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2,3,6-Trimethylbenzofuran is unique due to the specific placement of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can enhance its stability and selectivity in various reactions compared to other benzofuran derivatives.

Properties

CAS No.

7137-22-6

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2,3,6-trimethyl-1-benzofuran

InChI

InChI=1S/C11H12O/c1-7-4-5-10-8(2)9(3)12-11(10)6-7/h4-6H,1-3H3

InChI Key

JHWKKCNDPCOCDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C)C

Origin of Product

United States

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